6-(4-Bromophenyl)-6-oxohexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-(4-Bromophenyl)-6-oxohexanoic acid and related compounds involves several key steps, including the condensation of aldehydes with levulenic acid, followed by reduction processes to yield the desired products. A notable method described involves the synthesis of 6-aryl-4-oxohexanoic acids, which includes the reduction of arylidene derivatives to produce target compounds, with some instances yielding lactone derivatives as by-products. This synthesis pathway is crucial for producing compounds with potential anti-inflammatory and biological activities (Abouzid et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography and theoretical studies, plays a vital role in understanding the conformation and geometry of 6-(4-Bromophenyl)-6-oxohexanoic acid-related compounds. Studies such as those on anticonvulsant enaminones have provided insight into the energetically preferred conformations responsible for biological activity, highlighting the significance of the enaminone system and the 4-bromophenyl group in these compounds (Edafiogho et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of 6-(4-Bromophenyl)-6-oxohexanoic acid derivatives includes their participation in various chemical reactions, such as solvolysis, cyclization, and rearrangements. These reactions not only demonstrate the compounds' versatility in synthetic chemistry but also their potential as intermediates in producing anti-inflammatory agents (Short & Rockwood, 1969).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of derivatives have revealed large-diameter premicellar aggregations and highlighted the importance of crystalline structure in understanding compound stability and reactivity (Chen, Hu, & Fu, 2013).
Scientific Research Applications
Synthesis and Chemical Properties
6-(4-Bromophenyl)-6-oxohexanoic acid is involved in various synthesis and chemical reaction studies. For example, it has been used in the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids, which are significant in anti-inflammatory research (Short & Rockwood, 1969). Another study explored the mass spectrometric characterization of small oxocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid, which are closely related to 6-(4-Bromophenyl)-6-oxohexanoic acid (Kanawati et al., 2007).
Structural and Theoretical Studies
The compound has also been the focus of X-ray crystallographic and theoretical studies. For instance, a study aimed to establish the structure of an anticonvulsant enaminone closely related to 6-(4-Bromophenyl)-6-oxohexanoic acid and determine its preferred conformation for biological activity (Edafiogho et al., 2003).
Biological and Pharmaceutical Applications
6-(4-Bromophenyl)-6-oxohexanoic acid and its derivatives have been synthesized and evaluated for their effects on eicosanoid biosynthesis and anti-inflammatory activities (Abouzid et al., 2007). Another notable application is in the field of enzyme research, where an enzymatic method was developed for producing 6-oxohexanoic acid from 6-aminohexanoic acid using specific enzymes (Yamada et al., 2017).
properties
IUPAC Name |
6-(4-bromophenyl)-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWAHPVDZHLGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536352 | |
Record name | 6-(4-Bromophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-6-oxohexanoic acid | |
CAS RN |
102862-52-2 | |
Record name | 6-(4-Bromophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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